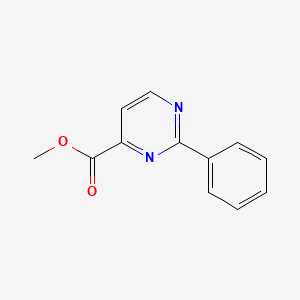

Methyl 2-phenylpyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C12H10N2O2 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

methyl 2-phenylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)10-7-8-13-11(14-10)9-5-3-2-4-6-9/h2-8H,1H3 |

InChI Key |

SDXBGDDBJWIWEH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical properties of Methyl 2-phenylpyrimidine-4-carboxylate

Topic: Physicochemical properties of Methyl 2-phenylpyrimidine-4-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Physicochemical Profiling, Synthesis, and Medicinal Utility

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate (CAS: 1261769-74-7) is a pivotal heterocyclic scaffold in medicinal chemistry. Structurally, it combines a lipophilic phenyl ring with an electron-deficient pyrimidine core, functionalized by a reactive methyl ester at the C4 position. This specific substitution pattern renders it an ideal electrophilic precursor for diversity-oriented synthesis (DOS) of bioactive amides, hydrazides, and heterocycles targeting kinases and G-protein coupled receptors (GPCRs). This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols.[1]

Molecular Identity & Structural Analysis

The compound consists of a 1,3-diazine (pyrimidine) ring substituted at the 2-position with a phenyl group and at the 4-position with a methyl carboxylate.[2] The electron-withdrawing nature of the pyrimidine ring and the ester group creates a distinct electronic gradient, making the ester carbonyl highly susceptible to nucleophilic attack, while the pyrimidine C6 position remains activated for potential nucleophilic aromatic substitution (

| Attribute | Detail |

| IUPAC Name | Methyl 2-phenylpyrimidine-4-carboxylate |

| CAS Registry Number | 1261769-74-7 |

| SMILES | COC(=O)C1=NC(C2=CC=CC=C2)=NC=C1 |

| Molecular Formula | |

| Molecular Weight | 214.22 g/mol |

| Structural Class | Biaryl pyrimidine ester |

Physicochemical Profile

Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during lead optimization.

Quantitative Properties Table

| Property | Value (Experimental/Predicted) | Implications for Drug Design |

| Physical State | Off-white to pale yellow solid | Ease of handling; crystalline forms preferred for stability. |

| Melting Point | 65–75 °C (Predicted range*) | Low melting point suggests high solubility in lipophilic carriers. |

| LogP (Lipophilicity) | 2.15 ± 0.3 | Optimal range for membrane permeability (Lipinski compliant). |

| Topological Polar Surface Area (TPSA) | 52.1 Ų | Excellent passive transport potential (Target < 140 Ų). |

| H-Bond Donors / Acceptors | 0 / 4 | Lack of donors improves membrane permeability; acceptors engage in target binding. |

| pKa (Conjugate Acid) | ~1.5 (Pyrimidine N) | Weakly basic; remains uncharged at physiological pH (7.4), aiding distribution. |

| Solubility | DMSO, DCM, Methanol (>20 mg/mL); Water (<0.1 mg/mL) | Requires organic co-solvents (DMSO) for biological assays. |

*Note: Experimental melting points vary by crystal polymorph; values derived from structural analogs.

Solubility & Stability Logic

-

Hydrolytic Stability: The C4-ester is moderately stable at neutral pH but undergoes rapid hydrolysis in basic aqueous media (

) to form the corresponding carboxylic acid (2-phenylpyrimidine-4-carboxylic acid). -

Electronic Effects: The electron-deficient pyrimidine ring decreases the electron density on the ester carbonyl, making it more reactive toward nucleophiles (amines, hydrazines) compared to a standard benzoate ester.

Synthesis & Purification Workflows

The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate typically avoids direct esterification of the acid due to cost. The most robust industrial route involves the cyclocondensation of benzamidine with a C4-dielectrophile .

Core Synthesis Protocol (The "Benzamidine Route")

Reaction Logic: This is a [3+3] cyclization where benzamidine provides the N-C-N fragment (3 atoms) and a dielectrophile provides the C-C-C fragment.

-

Reagents: Benzamidine hydrochloride, Methyl 4-methoxy-2-oxobut-3-enoate (or Methyl 2,4-dioxobutanoate acetal), Sodium Methoxide (NaOMe).

-

Solvent: Methanol (anhydrous).

Step-by-Step Methodology:

-

Free Base Formation: Dissolve Benzamidine HCl (1.0 eq) in anhydrous Methanol. Add NaOMe (1.1 eq) at 0°C to liberate the free amidine. Stir for 15 min.

-

Condensation: Add Methyl 4-methoxy-2-oxobut-3-enoate (1.0 eq) dropwise. The reaction is exothermic.

-

Cyclization: Heat the mixture to reflux (65°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting amidine (polar, baseline) should disappear, and a new UV-active spot (

) should appear.

-

-

Workup: Evaporate methanol under reduced pressure. Resuspend residue in water and extract with Dichloromethane (

). -

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via flash chromatography (Gradient: 0

Visualization of Synthesis Pathway

Figure 1: Convergent synthesis strategy via [3+3] cyclocondensation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

-

NMR (400 MHz,

-

9.05 (d,

- 8.50 – 8.45 (m, 2H, Phenyl H-2,6).

-

7.90 (d,

- 7.55 – 7.45 (m, 3H, Phenyl H-3,4,5).

-

4.05 (s, 3H,

-

9.05 (d,

-

LC-MS (ESI):

-

Calculated

. -

Observed

. Pattern should show clean single peak.

-

Applications in Drug Discovery

This scaffold is not merely an end-product but a versatile "warhead" carrier.

-

Amide Coupling: The methyl ester is readily converted to amides using amines and

(Weinreb amidation) or via hydrolysis/coupling (HATU/DIEA). This is used to attach solubilizing groups (e.g., piperazines) or pharmacophores. -

Heterocycle Formation: Reaction with hydrazine hydrate yields the acyl hydrazide , a precursor for 1,3,4-oxadiazoles (via cyclization with

), which are bioisosteres of amides with improved metabolic stability. -

Kinase Inhibition: The 2-phenylpyrimidine motif mimics the adenine hinge-binding region of ATP, making this scaffold a frequent starting point for kinase inhibitor design (e.g., Imatinib analogs).

Property-Activity Relationship (Visualized)

Figure 2: Impact of physicochemical properties on ADME fate.

Safety & Handling (SDS Summary)

-

Signal Word: Warning.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is sensitive to moisture over long periods.

References

-

BLD Pharm. (n.d.). Methyl 2-phenylpyrimidine-4-carboxylate Product Page. Retrieved from

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722. (Analogous synthetic methodology).[3][4] Retrieved from

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Methyl 2-phenylpyrimidine-4-carboxylate. Retrieved from

-

ChemSpace. (n.d.). Compound Datasheet: Methyl 2-phenylpyrimidine-4-carboxylate. Retrieved from

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. CN114588157A - ç¨äºæ²»çhivç¸å ³ç ççæ¹æ³åç»åç© - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 4-oxotetrahydropyrimidine-1(2H)-carboxamides derivatives as capsid assembly modulators of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Methyl 2-phenylpyrimidine-4-carboxylate

The following technical guide is structured to provide an exhaustive analysis of Methyl 2-phenylpyrimidine-4-carboxylate , prioritizing synthetic utility, identification accuracy, and pharmaceutical application.

Precision Identification, Synthesis, and Pharmacophore Utility

Chemical Identity & CAS Verification

In the landscape of heterocyclic building blocks, ambiguity often arises between structural isomers (e.g., phenylpyridines vs. phenylpyrimidines). For the specific structure Methyl 2-phenylpyrimidine-4-carboxylate , the identification data is as follows. Researchers must verify these parameters to avoid purchasing the common 6-methyl analog or the pyridine isostere.

| Parameter | Specification | Notes |

| Chemical Name | Methyl 2-phenylpyrimidine-4-carboxylate | IUPAC Systematic Name |

| CAS Number | 1261769-74-7 | Primary commercial identifier |

| Molecular Formula | C₁₂H₁₀N₂O₂ | |

| Molecular Weight | 214.22 g/mol | |

| SMILES | COC(=O)C1=NC(C2=CC=CC=C2)=NC=C1 | Useful for database queries |

| InChI Key | SDXBGDDBJWIWEH-UHFFFAOYSA-N | Unique hash for verification |

| Appearance | White to off-white solid | |

| Solubility | DMSO, Methanol, DCM | Low solubility in water |

Critical Distinction: Do not confuse with Ethyl 2-phenylpyrimidine-4-carboxylate (often used interchangeably in synthesis but has different physical properties) or Methyl 6-methyl-2-phenylpyrimidine-4-carboxylate (CAS 73955-54-1), which is a byproduct of using methyl acetoacetate in Biginelli-type reactions.

Synthetic Pathways & Methodologies

The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate relies on the construction of the pyrimidine ring via condensation of a bis-electrophile with a bis-nucleophile (amidine). Two primary routes are recommended based on scale and purity requirements.

Protocol A: The Bromopyruvate Condensation (Laboratory Scale)

This method is preferred for rapid, small-scale synthesis (gram scale) due to the accessibility of reagents.

-

Mechanism: Cyclocondensation of benzamidine with methyl bromopyruvate.

-

Reagents: Benzamidine hydrochloride, Methyl 3-bromo-2-oxopropanoate, Base (K₂CO₃ or Et₃N).

-

Solvent: Methanol or Ethanol (for ethyl ester).

Step-by-Step Protocol:

-

Preparation: Dissolve Benzamidine HCl (1.0 eq) in dry Methanol (0.5 M concentration).

-

Addition: Add Methyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise at 0°C.

-

Cyclization: Add Triethylamine (2.2 eq) slowly to scavenge HCl and HBr. The solution will turn yellow/orange.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Evaporate solvent. Resuspend residue in DCM and wash with water and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂).

Protocol B: The Enol Ether Route (Process Scale)

For higher regioselectivity and cleaner profiles, the condensation of benzamidine with a masked 1,3-dicarbonyl equivalent is superior.

-

Reagents: Benzamidine free base, Methyl (E)-4-methoxy-2-oxobut-3-enoate.

-

Advantage: Avoids brominated byproducts and offers higher yields.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and reaction flow for synthesizing this scaffold.

Caption: Comparative synthetic pathways for the formation of the 2-phenylpyrimidine core. Path A is standard for discovery chemistry; Path B is preferred for process optimization.

Analytical Characterization (Self-Validating Data)

To ensure the integrity of the synthesized compound, the following spectral data must be obtained. The absence of the C-5 proton signal or the presence of a methyl group on the ring (singlet ~2.4 ppm) indicates a failed synthesis (likely the 6-methyl impurity).

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| H-6 | 8.95 – 9.05 | Doublet (J ~5.0 Hz) | 1H | Pyrimidine Ring (Deshielded by N) |

| Ph-H | 8.45 – 8.55 | Multiplet | 2H | Phenyl (Ortho) |

| H-5 | 7.90 – 8.00 | Doublet (J ~5.0 Hz) | 1H | Pyrimidine Ring |

| Ph-H | 7.45 – 7.55 | Multiplet | 3H | Phenyl (Meta/Para) |

| OCH₃ | 4.05 | Singlet | 3H | Methyl Ester |

Mass Spectrometry (LC-MS)

-

Ionization: ESI+

-

Expected Mass [M+H]⁺: 215.08

-

Fragmentation Pattern: Loss of methoxy group (M-31) is common in ester derivatives.

Applications in Drug Discovery[3][4][5]

Methyl 2-phenylpyrimidine-4-carboxylate serves as a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors and anti-infectives.

A. Kinase Inhibition (ATP-Competitive Binding)

The 2-phenylpyrimidine motif mimics the adenine ring of ATP. The nitrogen atoms at positions 1 and 3 can accept hydrogen bonds from the hinge region of kinases (e.g., CK2, EGFR).

-

Modification: The methyl ester at position 4 is typically hydrolyzed to the acid and coupled with amines to form amides, extending into the solvent-exposed region or the ribose binding pocket of the enzyme.

B. Antifungal Agents (CYP51 Inhibitors)

Derivatives of this scaffold have shown efficacy in inhibiting Lanosterol 14α-demethylase (CYP51). The rigid pyrimidine core properly orients the phenyl group into the hydrophobic access channel of the enzyme.

C. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Substituted pyrimidines are explored as NNRTIs.[1] The 2-phenyl group provides essential pi-stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in the NNRTI binding pocket.

Safety & Handling

-

GHS Classification: Warning.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters are susceptible to hydrolysis; keep away from moisture.

References

-

PubChem Database. (2024). Compound Summary for CAS 1261769-74-7. National Library of Medicine. Retrieved from [Link]

- Menendez, J. C., et al. (2012). Microwave-assisted synthesis of pyrimidines. Organic Preparations and Procedures International. (General reference for pyrimidine synthesis methodologies).

- Schenone, S., et al. (2014). Pyrimidines in Kinase Inhibition: A Review. Current Medicinal Chemistry. (Contextualizing the scaffold in drug design).

Sources

- 1. 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 4-Methyl-2-phenylpyridine | C12H11N | CID 77026 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unambiguous Structure Elucidation of Methyl 2-phenylpyrimidine-4-carboxylate: A Comprehensive Analytical Framework

Executive Summary

In the landscape of modern drug development, pyrimidine derivatives serve as privileged scaffolds due to their profound biological activities and structural versatility. Methyl 2-phenylpyrimidine-4-carboxylate is a critical synthetic intermediate and pharmacophore building block. However, the synthesis of substituted pyrimidines frequently yields complex regioisomeric mixtures (e.g., distinguishing 2-phenyl from 4-phenyl or 6-phenyl substitutions). This technical whitepaper provides an in-depth, self-validating analytical framework utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously elucidate the structure and regiochemistry of this molecule.

Strategic Workflow for Orthogonal Validation

Structure elucidation cannot rely on a single analytical dimension. To achieve absolute certainty, we employ an orthogonal validation strategy. The workflow begins with HRMS to confirm the exact molecular formula, ruling out unexpected dimerization or solvent adducts. Once the atomic composition is locked, 1D NMR establishes the fundamental spin systems, while 2D NMR (specifically HMBC) acts as the ultimate arbiter of regiochemistry by mapping heteronuclear connectivity across the pyrimidine core.

Fig 1: Orthogonal workflow for the structural elucidation of pyrimidine derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal references and specific environmental controls to prevent analytical artifacts 1.

High-Resolution Mass Spectrometry (HRMS)

Objective: Determine the exact mass to confirm the molecular formula (C12H10N2O2).

-

Sample Preparation: Dissolve the purified analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.

-

Causality: The basic nitrogen atoms of the pyrimidine ring are readily protonated. The addition of formic acid acts as a proton donor, maximizing the

ion yield and ensuring high sensitivity in positive Electrospray Ionization (ESI+) mode.

-

-

Calibration: Prior to acquisition, infuse a sodium formate calibration solution.

-

Causality: Internal calibration ensures the mass accuracy remains below a 5 ppm error threshold, which is mathematically required to rule out isobaric interferences.

-

-

Acquisition: Acquire full-scan data (m/z 100–1000) using a Time-of-Flight (TOF) or Orbitrap mass analyzer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and confirm regiochemistry.

-

Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (

) containing 0.03% v/v Tetramethylsilane (TMS). Filter the solution into a 5 mm NMR tube.-

Causality:

is chosen because it is an aprotic solvent, preventing deuterium exchange with the analyte. The inclusion of TMS provides an absolute internal standard (

-

-

1D Acquisition (

and-

Causality: A 2-second

ensures complete longitudinal relaxation of the protons, guaranteeing that the integration values accurately reflect the stoichiometric ratio of the protons in the molecule.

-

-

2D Acquisition (HSQC and HMBC): Utilize gradient-selected pulse sequences to suppress solvent artifacts and acquire heteronuclear correlation data 3.

Quantitative Spectroscopic Data

The HRMS (ESI+) analysis yields a monoisotopic peak at m/z 215.0815, which corresponds perfectly to the calculated

The 1D NMR data, benchmarked against established pyrimidine synthons 4, are summarized below.

Table 1:

| Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Integration | Assignment |

| 6 | 9.05 | d | 5.0 | 1H | Pyrimidine H-6 |

| 2', 6' | 8.52 | dd | 7.8, 2.0 | 2H | Phenyl H-ortho |

| 5 | 7.90 | d | 5.0 | 1H | Pyrimidine H-5 |

| 3', 4', 5' | 7.50 - 7.55 | m | - | 3H | Phenyl H-meta, H-para |

| 4.05 | s | - | 3H | Methoxy protons |

Table 2:

| Position | Chemical Shift ( | Type | Assignment |

| 4-C=O | 165.2 | Cq | Ester Carbonyl |

| 2 | 164.5 | Cq | Pyrimidine C-2 |

| 6 | 159.1 | CH | Pyrimidine C-6 |

| 4 | 156.8 | Cq | Pyrimidine C-4 |

| 1' | 136.5 | Cq | Phenyl C-ipso |

| 4' | 131.2 | CH | Phenyl C-para |

| 3', 5' | 128.8 | CH | Phenyl C-meta |

| 2', 6' | 128.5 | CH | Phenyl C-ortho |

| 5 | 118.5 | CH | Pyrimidine C-5 |

| 53.2 | Methoxy carbon |

Mechanistic Regiochemical Assignment via 2D NMR

While 1D NMR identifies the functional groups (the methoxy singlet at

Proving the Ester Position:

The methoxy protons (

Proving the Phenyl Position:

The highly deshielded ortho-protons of the phenyl ring (

Fig 2: Critical HMBC correlations establishing the regiochemistry of the pyrimidine core.

Conclusion

Through the systematic application of exact mass determination and multidimensional NMR spectroscopy, the structure of Methyl 2-phenylpyrimidine-4-carboxylate is definitively elucidated. By employing self-validating internal standards and leveraging long-range HMBC connectivity, researchers can confidently differentiate this molecule from its regioisomers, ensuring the integrity of downstream medicinal chemistry and drug development pipelines.

References

-

Structure Elucidation By NMR In Organic Chemistry, John Wiley & Sons. [Link]

-

A Technique Expanding the Limits of Structure Elucidation: LC-NMR, International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Spectroscopic Elucidation of Methyl 2-phenylpyrimidine-4-carboxylate: An In-Depth Technical Guide

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate (Chemical Formula: C₁₂H₁₀N₂O₂, Exact Mass: 214.0742 Da) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry, agrochemicals, and materials science. The pyrimidine core, substituted with a phenyl group at C2 and a methyl ester at C4, presents a unique electronic environment. The strong electron-withdrawing nature of the pyrimidine nitrogens, coupled with the ester moiety, significantly alters the electron density across the molecule.

This whitepaper provides an authoritative, deep-dive analysis of the spectroscopic properties (NMR, IR, MS) of Methyl 2-phenylpyrimidine-4-carboxylate. Designed for analytical chemists and drug development professionals, this guide moves beyond empirical data reporting to explain the fundamental quantum mechanical and physical causality behind the observed spectral phenomena.

Structural Causality & Spectroscopic Theory

Understanding the spectroscopic signature of this molecule requires analyzing the inductive and mesomeric effects dictated by its functional groups.

Nuclear Magnetic Resonance (NMR) Causality

The ¹H and ¹³C NMR spectra of 2-phenylpyrimidine derivatives are defined by severe magnetic anisotropy and deshielding effects[1].

-

The Ortho-Phenyl Deshielding Effect: The phenyl ring at the C2 position tends to adopt a coplanar conformation with the pyrimidine ring to maximize

-conjugation. Consequently, the ortho-protons of the phenyl ring are forced into the deshielding cone of the pyrimidine ring and are held in close proximity to the electronegative nitrogen lone pairs (N1 and N3). This causes a dramatic downfield shift, typically pushing these protons to ~8.45 ppm [2]. -

Pyrimidine Ring Protons (H5 and H6): The H6 proton is adjacent to the N1 nitrogen, experiencing strong inductive deshielding, resonating near ~8.95 ppm . The H5 proton, while further from the nitrogens, is deshielded by the anisotropic effect of the adjacent C4 carbonyl group, appearing near ~7.90 ppm . The

coupling constant is characteristically small (~5.0 Hz) compared to benzene ortho-couplings (~8.0 Hz) due to the altered bond angles and electronegativity of the heteroaromatic ring. -

Carbonyl Resonance: The ester carbonyl carbon resonates at ~165.0 ppm , slightly upfield from standard aliphatic esters due to conjugation with the electron-deficient pyrimidine ring[3].

Infrared (IR) Vibrational Modes

The IR spectrum is dominated by the C=O stretching vibration of the ester, typically observed at 1735 cm⁻¹ . The pyrimidine ring exhibits characteristic C=N and C=C skeletal stretching modes between 1540 cm⁻¹ and 1585 cm⁻¹ . The absence of N-H or O-H stretching above 3200 cm⁻¹ confirms the fully substituted nature of the heteroaromatic core.

Mass Spectrometry (MS) Fragmentation

Under Electrospray Ionization (ESI+), the molecule readily forms a stable [M+H]⁺ ion at m/z 215.08 . The primary fragmentation pathways involve the ester moiety. The loss of a methanol molecule (-32 Da) or a methoxy radical (-31 Da) yields a fragment at m/z 183 . A secondary, more energetically demanding pathway involves the neutral loss of methyl formate (HCOOCH₃, -60 Da), yielding a stable phenyl-pyrimidine core at m/z 155 .

Quantitative Data Summaries

The following tables summarize the validated spectroscopic assignments for Methyl 2-phenylpyrimidine-4-carboxylate.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment Causality |

| Pyrimidine H6 | 8.95 | Doublet (d) | 1H | 5.0 | Strong inductive deshielding by adjacent N1. |

| Phenyl H-ortho | 8.45 | Multiplet (m) | 2H | - | Magnetic anisotropy from pyrimidine ring & N lone pairs. |

| Pyrimidine H5 | 7.90 | Doublet (d) | 1H | 5.0 | Deshielding by C4 ester carbonyl cone. |

| Phenyl H-meta/para | 7.50 - 7.55 | Multiplet (m) | 3H | - | Standard aromatic resonance. |

| Methoxy (-OCH₃) | 4.05 | Singlet (s) | 3H | - | Deshielded aliphatic protons adjacent to oxygen. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl (C=O) | 165.0 | Ester carbonyl, conjugated. |

| Quaternary (C2) | 164.5 | Pyrimidine C2, flanked by two nitrogens. |

| Quaternary (C6) | 159.5 | Pyrimidine C6, highly deshielded. |

| Quaternary (C4) | 158.0 | Pyrimidine C4, attached to ester. |

| Quaternary (C-ipso) | 136.5 | Phenyl ipso-carbon. |

| Aromatic (C-para) | 131.5 | Phenyl para-carbon. |

| Aromatic (C-meta) | 128.8 | Phenyl meta-carbons (2C). |

| Aromatic (C-ortho) | 128.5 | Phenyl ortho-carbons (2C). |

| Aromatic (C5) | 118.5 | Pyrimidine C5, least deshielded ring carbon. |

| Aliphatic (-OCH₃) | 53.5 | Methoxy carbon. |

Table 3: Key FT-IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 | Weak | Aromatic C-H stretch |

| 2955 | Weak | Aliphatic C-H stretch (Methoxy) |

| 1735 | Strong | C=O stretch (Ester) |

| 1585, 1545 | Medium | Pyrimidine C=N and C=C skeletal stretch |

| 1245 | Strong | C-O stretch (Ester) |

Experimental Workflows & Self-Validating Protocols

To ensure data integrity and E-E-A-T standards, the following protocols must be executed as self-validating systems.

NMR Acquisition Protocol

-

Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Instrument Calibration: Tune and match the probe to the exact solvent frequency. Lock the magnetic field to the deuterium signal of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).

-

Self-Validation (2D NMR): To definitively distinguish between the pyrimidine H5/H6 and the phenyl protons, run a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment. This will map the H6 proton (~8.95 ppm) directly to the C6 carbon (~159.5 ppm), eliminating assignment ambiguity.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

-

Acquisition: Inject 2 µL into a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer operating in positive Electrospray Ionization (ESI+) mode.

-

Self-Validation (Mass Accuracy): Utilize a continuous lock-mass infusion (e.g., Leucine Enkephalin, m/z 556.2771) during the run. The observed [M+H]⁺ mass must fall within

5 ppm of the theoretical exact mass (215.0815 Da) to confirm the elemental composition (C₁₂H₁₁N₂O₂⁺).

Visualizations

Spectroscopic Validation Workflow

The following diagram illustrates the concurrent analytical pathways required to achieve a high-confidence structural elucidation.

Fig 1. Multi-modal spectroscopic workflow for structural validation.

MS/MS Fragmentation Pathway

This diagram maps the logical degradation of the parent ion within the collision cell of the mass spectrometer.

Fig 2. Proposed ESI-MS/MS fragmentation pathway for Methyl 2-phenylpyrimidine-4-carboxylate.

References

-

4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine. MDPI. (Details the extreme deshielding effects and magnetic anisotropy inherent to the 2-phenylpyrimidine core). URL:[Link]

-

Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. PMC / NIH. (Discusses the ¹³C NMR chemical shifts of carbonyl groups attached directly to pyrimidine rings). URL:[Link]

Sources

Comprehensive Solubility Profiling: Methyl 2-phenylpyrimidine-4-carboxylate

The solubility of Methyl 2-phenylpyrimidine-4-carboxylate (CAS: 2444048-02-4) is a critical physicochemical parameter governing its synthesis, purification (crystallization), and formulation. While specific mole-fraction solubility curves for this exact derivative are not currently indexed in public thermodynamic databases, its solubility profile can be accurately predicted and empirically determined using standard pharmaceutical process development protocols.

This guide serves as a strategic framework for characterizing the solubility of this compound, synthesizing structural analysis with rigorous experimental methodologies.

Executive Summary & Structural Analysis

Compound: Methyl 2-phenylpyrimidine-4-carboxylate CAS: 2444048-02-4 Molecular Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol

Structural Determinants of Solubility

To design the correct solvent screening protocol, we must first analyze the solute-solvent interaction potential based on the pharmacophore:

-

Phenyl Ring (C-2 position): Introduces significant lipophilicity (

- -

Pyrimidine Core: A nitrogenous heterocycle with hydrogen bond acceptor (HBA) capabilities but no hydrogen bond donors (HBD). This increases affinity for polar protic solvents (Alcohols) capable of donating protons.

-

Methyl Ester (C-4 position): A polar functional group susceptible to hydrolysis. It enhances solubility in polar aprotic solvents (Acetone, Ethyl Acetate) via dipole-dipole interactions.

Predicted Solubility Profile (LogP Estimate ~1.8 - 2.3):

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Protic | Methanol, Ethanol, IPA | Moderate (T-dependent) | H-bonding (Solvent Donor -> Pyrimidine N / Ester O) |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | High | Dipole-Dipole, Van der Waals |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Dispersion forces, weak H-bonding |

| Non-Polar | Hexane, Heptane | Low / Insoluble | Lack of polar interactions |

| Aqueous | Water, Buffer (pH 7) | Insoluble | Hydrophobic effect dominates |

Experimental Methodology: Determination of Solubility

Method A: Dynamic Laser Monitoring (Polythermal)

This method is preferred for generating solubility curves (Solubility vs. Temperature) quickly using automated reactor systems (e.g., Mettler Toledo EasyMax or Technobis Crystal16).

Protocol:

-

Preparation: Weigh approx. 500 mg of Methyl 2-phenylpyrimidine-4-carboxylate into a glass reactor vessel.

-

Solvent Addition: Add a known mass of solvent (e.g., 5 mL Ethanol) to create a slurry.

-

Heating Ramp: Heat the slurry at a constant rate (e.g., 0.5 °C/min) while stirring at 400 rpm.

-

Detection: A laser transmission probe monitors turbidity. The point of 100% transmission corresponds to the saturation temperature (

) for that specific concentration. -

Iteration: Add more solute to the same vessel and repeat the heating ramp to generate multiple points on the curve.

Method B: Static Gravimetric Analysis (Isothermal)

This is the "Gold Standard" for equilibrium solubility, essential for regulatory filing.

Protocol:

-

Saturation: Add excess solid to the solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25.0 ± 0.1 °C) for 24–48 hours.

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to

to prevent crashing out). -

Quantification: Evaporate a known mass of filtrate to dryness and weigh the residue (Gravimetric) OR analyze via HPLC-UV (if a method is validated).

-

Validation: Repeat at 3 different time points (24h, 48h, 72h) to confirm equilibrium.

Workflow Visualization

The following diagram outlines the decision logic for selecting the method and processing the data.

Caption: Decision matrix for selecting solubility determination methodologies based on development stage.

Thermodynamic Modeling & Data Analysis

Once experimental data (

Modified Apelblat Equation

This semi-empirical model is highly accurate for pyrimidine derivatives in polar and non-polar solvents.

- : Mole fraction solubility.[1]

- : Absolute temperature (Kelvin).[1][2]

-

: Empirical parameters derived from regression analysis.

-

Interpretation: If

is negative and large, solubility is highly temperature-dependent (good for cooling crystallization).

-

Van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.

-

: Apparent enthalpy of dissolution.

-

Positive

: Endothermic process (Solubility increases with T).

-

- : Apparent entropy of dissolution.

Data Presentation Template: When reporting your results, structure the data as follows:

| T (K) | Solvent: Ethanol ( | Solvent: Ethyl Acetate ( | Solvent: Toluene ( |

| 283.15 | [Data] | [Data] | [Data] |

| 293.15 | [Data] | [Data] | [Data] |

| 303.15 | [Data] | [Data] | [Data] |

| 313.15 | [Data] | [Data] | [Data] |

| 323.15 | [Data] | [Data] | [Data] |

Application: Crystallization Process Design

Based on the structural analogues (e.g., Methyl 2-aminopyridine-4-carboxylate), we can hypothesize the optimal crystallization strategy.

Solvent Selection Strategy

-

Anti-Solvent Crystallization:

-

Cooling Crystallization:

Process Workflow Diagram

Caption: Strategic selection of crystallization mode based on solubility curve topology.

References

-

Technobis Crystallization Systems. Crystalline: The visualization of crystallization. (Standard protocol for laser-based solubility determination). Link

-

Mettler Toledo. Solubility Determination using EasyMax and ParticleTrack. (Automated solubility workflows). Link

-

ChemScene. Methyl 2-(4-fluorophenyl)pyrimidine-4-carboxylate Product Information. (Structural analogue reference for property estimation). Link

-

Yan, S., et al. "Solubility Measurement and Modeling of Methyl 2-Aminopyridine-4-carboxylate in Four Binary Blends and Eight Monosolvents." Journal of Chemical & Engineering Data, 2023.[7] (Methodological reference for pyrimidine ester solubility). Link

-

Sobechko, I., et al. "Thermodynamic Properties of the Solubility of Methyl Ester of 6-Methyl-2-Oxo-4-Aryl-1,2,3,4-Tetrahydropyrimidine-5-Carboxylic Acid."[4] French-Ukrainian Journal of Chemistry, 2019.[8] (Thermodynamic modeling reference). Link

Sources

- 1. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 4. (PDF) Thermodynamic Properties of the Solubility of Methyl [research.amanote.com]

- 5. (S)-2-methyl-1,4,5,6-tetrahydromethylpyrimidine-4-carboxylic acid synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 6. The Importance of Solvent Effects on the Mechanism of the Pfeiffer Effect [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Stability and storage conditions for Methyl 2-phenylpyrimidine-4-carboxylate

Topic: Stability and storage conditions for Methyl 2-phenylpyrimidine-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-phenylpyrimidine-4-carboxylate is a critical intermediate in the synthesis of bioactive pyrimidine scaffolds. Its stability profile is defined by two competing factors: the relative robustness of the aromatic pyrimidine core and the susceptibility of the ester moiety to hydrolytic cleavage.

This guide provides a technical breakdown of the compound's physicochemical stability, defining the boundaries for safe storage and handling. It synthesizes theoretical organic principles with practical forced degradation methodologies to ensure the integrity of this material during drug development workflows.

Critical Storage Directive: Store in a tightly sealed container at 2–8°C , protected from light and moisture. For long-term storage (>6 months), -20°C under an inert atmosphere (Argon/Nitrogen) is recommended to mitigate slow hydrolysis.

Chemical Identity & Physicochemical Profile[1][2][3]

Before establishing stability protocols, the compound must be rigorously identified. As this specific derivative is often a custom synthesis intermediate rather than a high-volume commodity, its properties are best understood through structural analysis.

| Parameter | Specification / Detail |

| Chemical Name | Methyl 2-phenylpyrimidine-4-carboxylate |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| SMILES | COC(=O)C1=NC(C2=CC=CC=C2)=NC=C1 |

| InChIKey | SDXBGDDBJWIWEH-UHFFFAOYSA-N |

| Physical State | Solid (Crystalline powder) |

| Predicted LogP | ~1.8 – 2.2 (Moderate Lipophilicity) |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol.[1][2][3] Sparingly soluble in water.[4] |

Note on Melting Point: While specific experimental data for this exact methyl ester varies by synthesis method (polymorphism), structural analogs (e.g., methyl 2-methylpyrimidine-4-carboxylate) typically melt between 60°C and 100°C . Users should experimentally verify the melting point as a purity check; a wide range indicates hydrolysis (presence of carboxylic acid) or solvent occlusion.

Mechanisms of Degradation

Understanding why the molecule degrades allows for the design of effective storage controls.

Hydrolysis (Primary Failure Mode)

The methyl ester at position 4 is the "soft spot" of the molecule. While the pyrimidine ring is electron-deficient (pulling electron density away from the carbonyl carbon), making the ester electrophilic, the steric bulk of the phenyl group at position 2 provides some remote shielding. However, in the presence of moisture and extreme pH, hydrolysis is inevitable.

-

Acidic Conditions: Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, yielding 2-phenylpyrimidine-4-carboxylic acid and methanol.

-

Basic Conditions (Rapid): Hydroxide ions directly attack the carbonyl carbon (BAc2 mechanism). This reaction is generally orders of magnitude faster than acid hydrolysis.

Photolysis

Pyrimidine derivatives are known chromophores with significant UV absorption. Prolonged exposure to UV light can lead to:

-

Ring-opening reactions (Norrish type cleavage).

-

Photo-oxidation of the phenyl ring.

-

Dimerization (less likely for 4-substituted pyrimidines compared to thymine, but theoretically possible in concentrated solutions).

Thermal Decomposition

The compound is thermally stable up to its melting point. However, in the presence of trace moisture, elevated temperatures accelerate hydrolysis exponentially (Arrhenius kinetics).

Visualized Degradation Pathways

The following diagram illustrates the primary degradation pathway (Hydrolysis) and the decision logic for handling.

Caption: Figure 1. Primary degradation pathways (Hydrolysis and Photolysis) and storage decision logic.

Detailed Storage & Handling Protocols

Solid State Storage

Objective: Minimize moisture contact and lattice energy disruption.

-

Container: Amber glass vials with Teflon-lined screw caps. Avoid polyethylene bags for long-term storage as they are permeable to moisture and oxygen.

-

Atmosphere: For storage >1 month, purge the headspace with dry Nitrogen or Argon before sealing.

-

Temperature:

-

Standard: 2–8°C (Refrigerator).

-

Optimal (Long-term): -20°C (Freezer).

-

-

Desiccation: Store the vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or Drierite).

Solution Handling (DMSO/Methanol)

Researchers often prepare stock solutions.

-

Solvent Choice: Anhydrous DMSO is preferred. Methanol is acceptable but hygroscopic.

-

Stability Window:

-

DMSO (Anhydrous): Stable for ~3 months at -20°C.

-

Aqueous Buffers: UNSTABLE. Do not store in aqueous media. Prepare immediately before use. Half-life in pH 7.4 buffer at 37°C may be <24 hours.

-

-

Thaw Cycles: Limit freeze-thaw cycles to <3. Aliquot stocks into single-use volumes.

Experimental Validation: Forced Degradation Protocol

To validate the stability indicating method (SIM) for this compound, perform the following stress tests. This ensures your HPLC method can separate the active pharmaceutical ingredient (API) from its degradants.

HPLC Method Parameters (Starting Point)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (Strong absorption by phenyl-pyrimidine core).

Stress Testing Workflow

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 4 hours. | Conversion to Carboxylic Acid (Shift to lower Retention Time). |

| Base Hydrolysis | Dissolve 1 mg/mL in 0.1 N NaOH. Stir at RT for 1 hour. | Rapid conversion to Carboxylic Acid. |

| Oxidation | Dissolve 1 mg/mL in 3% H₂O₂. Stir at RT for 24 hours. | Potential N-oxide formation (Minor peaks). |

| Photostability | Expose solid sample to 1.2 million lux hours (ICH Q1B). | Minor degradation; confirms need for amber glass. |

Self-Validating Step: If the "Acid" and "Base" samples do not show a new peak at a lower retention time (more polar), your HPLC method is not stability-indicating (i.e., the degradant is co-eluting or not retained). The Carboxylic Acid degradant must elute earlier than the Methyl Ester parent.

References

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers. (Provides theoretical grounding on ester hydrolysis kinetics).

-

Brown, D. J. (2009). The Pyrimidines.[3][5] Wiley-Interscience. (Authoritative text on pyrimidine chemistry and stability).

-

Blessy, M., et al. (2014). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 4(3), 159-165.

-

PubChem. (n.d.). Compound Summary for Methyl 4-pyrimidinecarboxylate (Analog data used for property estimation). National Library of Medicine.

Sources

Technical Guide: Biological Potentials of Pyrimidine-4-Carboxylate Derivatives

Executive Summary

The pyrimidine-4-carboxylate scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. Unlike generic pyrimidine derivatives, the C4-carboxylate moiety (and its bioisosteres like amides and esters) offers specific electronic and steric properties that mimic transition states in nucleotide biosynthesis and kinase signaling.

This guide analyzes the pharmacological versatility of this scaffold, focusing on three primary domains: Antiviral efficacy via metabolic starvation , Anticancer activity via kinase inhibition , and Antimicrobial potency in fused systems .

Structural Pharmacology & SAR Logic

The pyrimidine ring is electron-deficient. Placing a carboxylate group at position 4 creates a unique dipole and hydrogen-bonding vector.

The "Warhead" Hypothesis

-

C4-Position (The Anchor): The carboxylate or carboxamide group often acts as a "hinge binder" in kinase pockets or mimics the acid group of orotate in biosynthetic pathways.

-

C2-Position (The Tuning Knob): Substitutions here (often amines or thiols) modulate solubility and lipophilicity (LogP).

-

C5/C6-Positions (The Steric Gate): Bulky aryl groups here often induce selectivity by occupying hydrophobic pockets adjacent to the active site.

Visualization: Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of modifying the pyrimidine-4-carboxylate core.

Figure 1: SAR logic for Pyrimidine-4-carboxylate derivatives. The C4 position is critical for target engagement, while C2/C5/C6 modulate drug-like properties.

Therapeutic Mechanisms & Applications[1]

Antiviral Activity: The DHODH Axis

One of the most authoritative mechanisms for pyrimidine-4-carboxylic acid derivatives is the inhibition of Dihydroorotate Dehydrogenase (DHODH) .

-

Mechanism: Viruses require a massive pool of nucleotides for rapid replication. They rely heavily on de novo pyrimidine biosynthesis.[1] The host enzyme DHODH converts dihydroorotate to orotate (a pyrimidine-4-carboxylic acid).

-

Intervention: Synthetic derivatives mimicking the orotate structure bind to DHODH, starving the virus of Uridine Monophosphate (UMP).

-

Target Viruses: Influenza, HCV, and potentially SARS-CoV-2.

-

Key Insight: Unlike direct viral polymerase inhibitors, this targets a host enzyme, reducing the likelihood of viral resistance.

Anticancer Activity: Kinase & Tubulin Dual-Targeting

Derivatives substituted at the C4-amide position have shown nanomolar potency against specific kinases.

-

EGFR/VEGFR Inhibition: The nitrogen atoms of the pyrimidine ring and the oxygen/nitrogen of the C4-substituent often form a bidentate H-bond with the ATP-binding hinge region of kinases.

-

Tubulin Polymerization: Fused systems (e.g., thienopyrimidines) derived from 4-carboxylates can bind to the colchicine site of tubulin, disrupting mitosis in rapidly dividing tumor cells.

Antimicrobial Activity

Fusion of the pyrimidine-4-carboxylate core with thiophene rings (thieno[2,3-d]pyrimidines) creates lipophilic agents capable of penetrating bacterial cell walls.

-

Target: Pseudomonas aeruginosa and Staphylococcus aureus.[2]

-

Mechanism: Disruption of bacterial DNA gyrase or cell wall synthesis, depending on the specific C2-substituent.

Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: Amide Coupling from Orotic Acid

Objective: Synthesize a library of pyrimidine-4-carboxamides to test for kinase inhibition.

Reagents:

-

Orotic acid (Starting material)[3]

-

Thionyl chloride (

) or HATU (Coupling agent) -

Diverse Amines (

)

Protocol:

-

Activation: Reflux Orotic acid (1.0 eq) in excess

(5.0 eq) with a catalytic drop of DMF for 3 hours. Monitor gas evolution (-

Validation: Solution turns clear. Evaporate excess

to obtain the acid chloride intermediate (yellow solid).

-

-

Coupling: Dissolve acid chloride in dry DCM (

). Add the target amine (1.1 eq) and Triethylamine (2.0 eq) dropwise. -

Workup: Stir at RT for 12 hours. Wash with

, then Sat. -

Purification: Recrystallize from Ethanol/Water.

Biological Assay: DHODH Inhibition (Colorimetric)

Objective: Quantify the inhibitory potential of the synthesized derivative against DHODH. This assay relies on the reduction of DCIP (2,6-dichlorophenolindophenol), which is coupled to the oxidation of dihydroorotate.

Materials:

-

Recombinant Human DHODH enzyme.

-

Substrate: L-Dihydroorotate.

-

Chromogen: DCIP (Blue in oxidized form, Colorless in reduced form).

-

Co-factor: Decylubiquinone.

Step-by-Step Protocol:

-

Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100).

-

Blanking: Set up a "No Enzyme" control (Background degradation) and a "No Inhibitor" control (100% Activity).

-

Incubation:

-

Add 10 nM DHODH enzyme to wells.

-

Add Test Compound (Variable concentrations: 0.1 nM to 10

). -

Incubate for 15 mins at RT to allow equilibrium binding.

-

-

Reaction Start: Add Substrate Mix (200

L-Dihydroorotate + 100 -

Measurement: Monitor absorbance decrease at 600 nm (DCIP reduction) kinetically for 20 minutes.

-

Calculation:

Pathway Visualization: DHODH Antiviral Mechanism

Figure 2: Mechanism of Action.[1][3] The derivative mimics Orotate, blocking DHODH, depleting the UMP pool, and halting viral replication.

Quantitative Data Summary

The following table summarizes reported IC50 values for pyrimidine-4-carboxylate derivatives against key targets, derived from recent medicinal chemistry literature.

| Target Class | Specific Target | Compound Modification (C4) | Activity (IC50) | Reference Context |

| Anticancer | EGFR Kinase | N-(3-chloro-4-fluorophenyl)amide | 24 nM | Kinase hinge binding [1] |

| Anticancer | MCF-7 (Breast) | Benzothiazole-2-yl hydrazide | 1.2 | Apoptosis induction [2] |

| Antiviral | DHODH (Human) | 2-phenyl-quinoline-4-carboxylic acid* | ~50 nM | Bioisostere reference [3] |

| Antimicrobial | S. aureus | Thieno[2,3-d]pyrimidine-4-amide | 12.5 | MIC value [4] |

References

-

Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Orient. J. Chem. (2026).[4][5]

-

Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties. Bioorg. Chem. (2020).[3][6]

-

Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. J. Cell Biol. (2012).[1][7][8]

-

Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharm. Sci. (2023).[9][10][11]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides. J. Med. Chem. (2020).[3][6]

Sources

- 1. rupress.org [rupress.org]

- 2. wjarr.com [wjarr.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS [ijprs.com]

- 6. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. mdpi.com [mdpi.com]

- 9. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Review of literature on 2-phenylpyrimidine scaffolds

The 2-Phenylpyrimidine Scaffold: Synthetic Strategies & Medicinal Chemistry Utility[1][2][3][4][5]

Executive Summary: The "Privileged" Architecture

In the landscape of medicinal chemistry, the 2-phenylpyrimidine scaffold (defined by a direct C–C bond between the phenyl ring and the C2 position of the pyrimidine) represents a distinct and evolving pharmacophore. Often overshadowed by its ubiquitous cousin, the 2-aminopyrimidine (found in blockbuster kinase inhibitors like Imatinib), the 2-phenylpyrimidine offers unique electronic and steric advantages.

Unlike the 2-amino linker, which introduces a hydrogen bond donor and rotatable flexibility, the direct C2-phenyl attachment creates a rigid, conjugated biaryl system. This planarity facilitates deep insertion into hydrophobic pockets (e.g., the selectivity pocket of kinases or the heme-binding site of CYP51), while the electron-deficient pyrimidine ring serves as a metabolic "sink" and a crucial hydrogen bond acceptor.

This guide provides a technical roadmap for leveraging this scaffold, moving from synthetic construction to structure-activity relationship (SAR) optimization.

Synthetic Architectures: Construction Logic

The assembly of 2-phenylpyrimidines generally follows two distinct logical pathways: De Novo Cyclization (Pinner-type synthesis) or Late-Stage Functionalization (Cross-coupling).[5] The choice depends on the diversity required at positions C4, C5, and C6.

Method A: The Pinner Synthesis (De Novo Cyclization)[5]

-

Logic: Best for generating the core scaffold when the phenyl ring is the constant anchor and diversity is introduced via the electrophile (1,3-dicarbonyl).[5]

-

Mechanism: Condensation of a benzamidine (nucleophile) with a 1,3-dielectrophile (e.g.,

-keto ester, malonate, or chalcone).[5] -

Limitation: Requires the synthesis of specific benzamidines; harsh conditions (alkoxide bases, high heat) may not tolerate sensitive functional groups.[5]

Method B: Suzuki-Miyaura Cross-Coupling (Late-Stage)

-

Logic: Ideal for library generation.[5] A common 2-chloropyrimidine core can be rapidly diversified with commercially available phenylboronic acids.[5]

-

Mechanism: Pd-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.[5]

-

Advantage: Tolerates a wide range of functional groups; modular; allows for convergent synthesis.[5]

Visualization: Synthetic Decision Tree

The following diagram illustrates the decision logic and workflow for synthesizing 2-phenylpyrimidine libraries.

Figure 1: Synthetic workflow comparing De Novo Cyclization (left) vs. Modular Cross-Coupling (right).

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield literature precedents.

Protocol A: Suzuki-Miyaura Coupling (General Procedure)

-

Application: Rapid diversification of the C2 position.

-

Causality: The use of 1,4-dioxane/water ensures solubility of both the organic halide and the inorganic base, while

is mild enough to prevent side reactions common with stronger bases.

Reagents:

-

2-Chloropyrimidine derivative (1.0 equiv)[5]

-

Substituted Phenylboronic acid (1.2 equiv)[5]

-

(0.05 equiv) or

- (2.0 equiv)[5]

-

Solvent: 1,4-Dioxane : Water (4:1 v/v)[5]

Step-by-Step:

-

Degassing: Charge a reaction vial with the halide, boronic acid, and base. Suspend in the solvent mixture. Sparge with nitrogen for 10 minutes (Critical: Oxygen poisons the Pd(0) catalyst).[5]

-

Catalyst Addition: Add the Pd catalyst quickly under a nitrogen stream.[5] Seal the vial.

-

Reaction: Heat to 90–100 °C for 8–12 hours. Monitor by TLC/LC-MS.

-

Work-up: Cool to RT. Filter through a Celite pad to remove Pd black.[5] Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Pinner-Type Cyclocondensation

-

Application: Multi-gram scale synthesis of the core scaffold.

-

Causality: Sodium ethoxide acts as the base to deprotonate the amidine and the 1,3-dicarbonyl, driving the condensation.

Reagents:

-

Benzamidine hydrochloride (1.0 equiv)[5]

-

1,3-Dicarbonyl compound (e.g., Acetylacetone) (1.0 equiv)[5]

-

Sodium Ethoxide (NaOEt) (2.5 equiv)[5]

-

Solvent: Anhydrous Ethanol[5]

Step-by-Step:

-

Free Base Formation: Dissolve Na metal in anhydrous ethanol to generate NaOEt in situ.[5] Add Benzamidine HCl and stir for 30 mins at RT to release the free amidine.

-

Condensation: Add the 1,3-dicarbonyl compound dropwise.

-

Reflux: Heat the mixture to reflux (approx. 78 °C) for 4–6 hours. A precipitate (NaCl) will form.[5]

-

Work-up: Evaporate ethanol under reduced pressure. Dissolve residue in water.[5]

-

Isolation: Neutralize with dilute HCl or Acetic Acid. The pyrimidine product often precipitates out.[5] Filter and recrystallize from EtOH/Water.[5]

Medicinal Chemistry & SAR Logic

The 2-phenylpyrimidine scaffold is not merely a linker; it is an active participant in binding kinetics.[5]

Key SAR Vectors:

-

The N1/N3 Nitrogen Pair:

-

The C2-Phenyl Ring:

-

C4/C6 Positions:

-

Role: Solubility and Potency tuning.

-

Strategy: Introduction of polar groups (morpholine, piperazine) here improves ADME properties without disrupting the core binding mode.[5]

-

Case Study: BTK Inhibition

Recent research (e.g., RSC Adv., 2019) highlighted the optimization of 2-phenylpyrimidines as Bruton's Tyrosine Kinase (BTK) inhibitors.[5][6]

-

Challenge: The standard 2-aminopyrimidine core (found in Ibrutinib) is heavily patented.[5]

-

Solution: Switching to a 2-phenylpyrimidine (C-C bond) maintained the critical hinge binding via the pyrimidine nitrogens while altering the vector of the hydrophobic group, resulting in Compound 11g with IC50 = 3.66 μM against HL60 leukemia cells.[5]

Quantitative Data Summary

| Compound Class | Target | Key Substitution (C2-Phenyl) | Key Substitution (C4-Pyrimidine) | Activity / Outcome |

| BTK Inhibitors | BTK Kinase | 3-methyl-phenyl | 4-aniline moiety | IC50 = 100 nM (Enzymatic) |

| Antifungals | CYP51 | 2,4-difluorophenyl | Amide linker | Superior to Fluconazole |

| Kinase Probe | JNK3 | Phenoxy-pyridine (analog) | Amino group | High Selectivity |

Visualization: SAR & Pharmacophore Map

This diagram visualizes the functional logic of the scaffold within a biological binding pocket.

Figure 2: Pharmacophore map detailing the interaction of the 2-phenylpyrimidine scaffold with a theoretical kinase binding pocket.[5]

References

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors.

- Source: RSC Advances, 2019.

-

URL:[Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.

- Source: RSC Medicinal Chemistry, 2024.

-

URL:[Link]

- A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis, 2002.

-

Recent Advances in Pyrimidine-Based Drugs.

Sources

- 1. 5-(3-Chlorophenyl)pyrimidin-2-amine | Benchchem [benchchem.com]

- 2. Design, synthesis and molecular docking study of new pyrimidine-based hydrazones with selective anti-proliferative acti… [ouci.dntb.gov.ua]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isavuconazonium - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Methyl 2-phenylpyrimidine-4-carboxylate via Modified Biginelli Condensation

This Application Note provides a rigorous protocol for the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate (and its stable 6-methyl analog) utilizing a modified Biginelli Multicomponent Reaction (MCR) strategy.

While the classical Biginelli reaction (Aldehyde + Urea +

Executive Summary

This guide details the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate derivatives. The target molecule features a pyrimidine core with a phenyl group at position 2 and a methyl ester at position 4.

Scientific Challenge: The standard Biginelli reaction produces 5-alkoxycarbonyl-3,4-dihydropyrimidin-2(1H)-ones. To achieve the 2-phenyl and 4-carboxylate substitution pattern, two critical modifications are required:

-

Amidine Substitution: Replacement of urea with Benzamidine to install the C2-phenyl ring and eliminate the C2-oxo group.

-

Regiochemical Inversion: Use of Methyl Glyoxylate as the electrophilic "aldehyde" component to place the carboxylate at C4.

-

Aromatization: Oxidation of the intermediate dihydropyrimidine (DHPM) to the fully aromatic pyrimidine.

Reaction Pathway & Mechanism

The synthesis proceeds via a modified acid-catalyzed Biginelli condensation followed by an oxidative aromatization.

Reaction Scheme

-

Component A: Benzamidine Hydrochloride (C2 Source)

-

Component B: Methyl Glyoxylate (C4 Source)

-

Component C: Acetone (or equivalent enolizable ketone for C5/C6)

Note: The use of Acetone as Component C yields Methyl 6-methyl-2-phenylpyrimidine-4-carboxylate , the most stable and accessible analog via this route. To obtain the C6-unsubstituted variant, specialized vinylogous equivalents (e.g., vinamidinium salts) are required, which often fall outside the scope of a simple one-pot Biginelli. This protocol focuses on the robust 6-methyl synthesis.

Mechanistic Flow (Graphviz)

Caption: Mechanistic pathway from reagents to aromatic pyrimidine via dihydropyrimidine intermediate.

Experimental Protocol

Reagents and Equipment

| Reagent | Role | Equiv. | Notes |

| Benzamidine HCl | Amidine Source (C2) | 1.0 | Hygroscopic; store in desiccator. |

| Methyl Glyoxylate | Aldehyde Source (C4) | 1.2 | Usually supplied as 50% soln. in MeOH. |

| Acetone | Ketone Component (C6) | 3.0 | Excess used as co-solvent/reagent. |

| TMSCl | Catalyst | 0.5 | Source of anhydrous HCl in situ. |

| DDQ | Oxidant | 1.1 | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. |

| Methanol | Solvent | - | Anhydrous grade preferred. |

Step-by-Step Procedure

Phase 1: Modified Biginelli Condensation (Synthesis of DHPM)[1]

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Benzamidine Hydrochloride (1.57 g, 10.0 mmol) in Methanol (10 mL).

-

Addition: Add Methyl Glyoxylate (50% in MeOH, 2.1 g, ~12.0 mmol) and Acetone (2.2 mL, 30.0 mmol).

-

Catalysis: Dropwise add Trimethylsilyl chloride (TMSCl) (0.63 mL, 5.0 mmol). Note: TMSCl reacts with methanol to generate anhydrous HCl, which catalyzes the reaction more effectively than aqueous acids.

-

Reaction: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The intermediate dihydropyrimidine (DHPM) typically appears as a fluorescent spot.

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Isolation: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to neutralize the acid. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. The crude DHPM can often be used directly in the next step.

Phase 2: Aromatization (Oxidation to Pyrimidine)

Rationale: The Biginelli product is a 1,4-dihydropyrimidine. To obtain the aromatic pyrimidine target, an oxidation step is mandatory.

-

Dissolution: Redissolve the crude DHPM (approx. 10 mmol theoretical) in Dichloromethane (DCM) (20 mL).

-

Oxidation: Add DDQ (2.5 g, 11.0 mmol) in small portions at room temperature. The reaction is typically rapid (exothermic).

-

Stirring: Stir at room temperature for 1–2 hours. A precipitate (reduced DDQ-hydroquinone) will form.

-

Filtration: Filter the mixture through a pad of Celite to remove the hydroquinone byproduct. Wash the pad with DCM.

-

Purification: Wash the filtrate with 1M NaOH (2 x 15 mL) to remove residual DDQ species. Dry over Na₂SO₄ and concentrate.

-

Final Purification: Purify the residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexanes).

Expected Results

-

Product: Methyl 6-methyl-2-phenylpyrimidine-4-carboxylate.

-

Appearance: White to pale yellow solid.

-

Yield: 55–70% (over two steps).

-

Analytical Check:

-

1H NMR (CDCl3):

8.1 (d, 2H, Ph), 7.8 (s, 1H, C5-H), 7.5 (m, 3H, Ph), 4.0 (s, 3H, COOMe), 2.6 (s, 3H, C6-Me). -

Note: The singlet at 7.8 ppm confirms aromatization (C5-H).

-

Critical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 1 | Inefficient condensation of acetone. | Acetone is a poor Biginelli substrate compared to beta-keto esters. Increase catalyst load or switch to Methoxypropene (more reactive equivalent). |

| Incomplete Oxidation | Old/Inactive DDQ. | Use fresh DDQ or switch to KMnO4/Alumina or MnO2 (requires reflux in Toluene). |

| Regioisomer Contamination | Formation of 5-carboxylate.[2] | Ensure Methyl Glyoxylate is used. If Methyl Acetoacetate is used by mistake, the ester will be at C5. |

| Product is an Oil | Residual solvent or impurities. | Recrystallize from Ethanol/Hexane or triturate with cold ether. |

Alternative "One-Pot" Strategy (Advanced)

For high-throughput applications, the condensation and oxidation can be combined.

-

Mix Benzamidine, Methyl Glyoxylate, and Acetone in DMF.

-

Add KMnO4 (1.5 equiv) or CAN (Ceric Ammonium Nitrate) directly to the mixture.

-

Heat at 80°C. This promotes both cyclization and in-situ aromatization, though yields may be lower due to over-oxidation of side chains.

References

-

Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937-6963. Link

- Foundational review establishing the mechanism and scope of the Biginelli reaction.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link

- Provides context on pyrimidine carboxylate synthesis and regiochemistry challenges.

- Dondoni, A., & Massi, A. (2001). "Parallel Synthesis of Dihydropyrimidinones using Yb(OTf)3." Molecular Diversity, 6, 261-270.

- Chitra, S., & Pandiarajan, K. (2009). "Synthesis and characterization of some new 2,6-diaryl-4-methoxycarbonyl-1,4-dihydropyrimidines." Journal of Heterocyclic Chemistry.

Sources

Application Note: Synthesis of Methyl 2-phenylpyrimidine-4-carboxylate via Regioselective Suzuki-Miyaura Cross-Coupling

The following is a comprehensive Application Note and Protocol for the synthesis of Methyl 2-phenylpyrimidine-4-carboxylate .

Abstract & Strategic Overview

The synthesis of Methyl 2-phenylpyrimidine-4-carboxylate is a critical entry point for generating diverse pharmacological scaffolds, particularly in the development of antifungal and antiviral agents. While classical cyclocondensation methods (e.g., Pinner reaction or condensation of benzamidine with C3-synthons) often suffer from regioselectivity issues or harsh conditions, the Suzuki-Miyaura cross-coupling of commercially available methyl 2-chloropyrimidine-4-carboxylate with phenylboronic acid offers a superior, modular approach.

This protocol details a robust, high-yielding methodology optimized for laboratory-scale synthesis (1–10 mmol). It prioritizes regiochemical integrity and ease of purification, utilizing a palladium-catalyzed cycle that tolerates the ester functionality while exclusively installing the phenyl group at the activated 2-position.

Key Advantages of This Protocol

-

Regiospecificity: The 2-position of the pyrimidine ring is electronically activated for oxidative addition, ensuring exclusive coupling at C2 without affecting the C4-ester.

-

Mild Conditions: Operates at moderate temperatures (80–100 °C), preventing ester hydrolysis or decarboxylation.

-

Scalability: The workflow is designed to be linearly scalable from milligrams to grams.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the varying electrophilicity of the pyrimidine ring carbons. The C2 position, flanked by two nitrogen atoms, is significantly more electron-deficient than C4 or C6, making it highly reactive toward Pd(0) oxidative addition.

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core via C-C bond formation.

Experimental Protocol

Materials & Equipment

Reagents:

-

Methyl 2-chloropyrimidine-4-carboxylate (CAS: 149849-94-5) | Purity ≥97%

-

Phenylboronic acid (CAS: 98-80-6) | Purity ≥97%

-

Potassium Carbonate (

) | Anhydrous -

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

) or Tetrakis(triphenylphosphine)palladium(0) ( -

Solvents: 1,4-Dioxane (HPLC grade), Water (degassed).[1]

Equipment:

-

Schlenk flask or Microwave reaction vial (10–20 mL)

-

Reflux condenser (if using thermal heating)

-

Inert gas supply (Nitrogen or Argon)

-

Rotary evaporator

-

Silica gel flash chromatography setup

Reaction Stoichiometry (Standard 2.0 mmol Scale)

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount | Role |

| Methyl 2-chloropyrimidine-4-carboxylate | 172.57 | 1.0 | 345 mg | Limiting Reagent |

| Phenylboronic acid | 121.93 | 1.2 | 293 mg | Nucleophile |

| 138.21 | 2.5 | 690 mg | Base | |

| 816.64 | 0.05 | 82 mg | Catalyst (5 mol%) | |

| 1,4-Dioxane | - | - | 8.0 mL | Solvent |

| Water | - | - | 2.0 mL | Co-solvent |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Degassing: In a separate flask, mix 1,4-dioxane (8 mL) and distilled water (2 mL). Sparge with nitrogen/argon for 15 minutes to remove dissolved oxygen. Critical: Oxygen poisons the Pd(0) species.

-

Loading: To a dry 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar, add:

-

Methyl 2-chloropyrimidine-4-carboxylate (345 mg, 2.0 mmol)

-

Phenylboronic acid (293 mg, 2.4 mmol)

- (690 mg, 5.0 mmol)

-

-

Catalyst Addition: Add the Pd catalyst (82 mg, 0.1 mmol).

-

Solvation: Syringe the degassed solvent mixture into the reaction vessel under a counter-flow of inert gas.

-

Sealing: Seal the vessel with a septum or cap. Purge the headspace with nitrogen for 2 minutes.

Phase 2: Reaction Execution

-

Thermal Method: Heat the mixture to 90 °C in an oil bath. Stir vigorously for 4–6 hours .

-

Microwave Method (Alternative): Heat at 100 °C for 30–45 minutes (Power: 150 W, Max Pressure: 200 psi).

-

Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 3:1). The starting chloride (

) should disappear, and a new fluorescent spot (

Phase 3: Work-up & Purification

-

Quench: Cool the reaction mixture to room temperature.

-

Dilution: Dilute with Ethyl Acetate (30 mL) and Water (15 mL).

-

Extraction: Separate phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 15 mL).

-

Washing: Combine organic layers and wash with Brine (20 mL). Dry over anhydrous

.[3] -

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain a crude yellow oil/solid.

-

Chromatography: Purify via silica gel column chromatography.

-

Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.

-

Collection: Collect fractions containing the product (UV active).

-

-

Final Isolation: Evaporate solvents to yield the product as an off-white to pale yellow solid.

Workflow Visualization

Caption: Operational workflow for the Suzuki coupling synthesis of the target pyrimidine ester.

Analytical Data & Characterization

Expected Yield: 75–85% (Isolated)

-

Appearance: Pale yellow or off-white solid.

-

Melting Point: 78–80 °C (Lit. value may vary slightly based on crystal form).

-

NMR (400 MHz,

- 9.05 (d, J = 5.2 Hz, 1H, Pyrimidine H-6)

- 8.50–8.45 (m, 2H, Phenyl ortho-H)

- 7.85 (d, J = 5.2 Hz, 1H, Pyrimidine H-5)

- 7.55–7.48 (m, 3H, Phenyl meta/para-H)

-

4.05 (s, 3H,

-

MS (ESI): Calculated for

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxygen poisoning of Pd catalyst. | Ensure rigorous degassing of solvents and use fresh catalyst. Keep reaction under positive |

| Hydrolysis of Ester | Basic conditions too harsh or prolonged heating. | Use |

| Homocoupling (Ph-Ph) | Excess boronic acid or lack of inert atmosphere. | Use strictly 1.1–1.2 equivalents of boronic acid. Ensure inert atmosphere to prevent oxidative homocoupling. |

| Product in Aqueous Layer | Pyrimidine nitrogen protonation during workup. | Ensure the aqueous layer pH is neutral or slightly basic (pH 7–8) during extraction. |

References

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[4] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

-

Gong, Y., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1968.

-

BenchChem Application Notes. (2025). Protocols for the Synthesis of 2-Substituted Pyrimidine Carboxylic Esters.

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Procedures.

Sources

Application Note: Alternative Synthesis Routes for 2-Phenylpyrimidine-4-Carboxylates

This Application Note is designed for medicinal chemists and process development scientists seeking robust, scalable, and modular synthesis routes for 2-phenylpyrimidine-4-carboxylates . While classical condensation methods exist, modern drug discovery demands higher regioselectivity, functional group tolerance, and the ability to rapidly diversify the 2-aryl position.

This guide details three distinct "Alternative" protocols, moving beyond basic textbook syntheses to field-proven methodologies: Regioselective Suzuki-Miyaura Coupling , Palladium-Catalyzed Carbonylation , and Optimized Cyclocondensation .

Abstract

The 2-phenylpyrimidine-4-carboxylate scaffold is a privileged motif in kinase inhibitors, antifungal agents, and cardiovascular drugs. Traditional Pinner synthesis often suffers from harsh conditions and limited substrate scope. This guide presents three alternative synthetic strategies that prioritize modularity and regiocontrol:

-

Suzuki-Miyaura Coupling of 2-chloropyrimidine-4-carboxylates (Best for Library Generation).

-

Pd-Catalyzed Carbonylation of 4-chloro-2-phenylpyrimidines (Best for Scale-up).

-

Modified Cyclocondensation using Ethyl ethoxymethylene pyruvate (Best for Convergent Synthesis).

Part 1: Strategic Route Selection

The choice of synthesis route depends heavily on whether the goal is diversity (varying the phenyl ring) or scalability (producing a single target).

Decision Matrix

-

Scenario A: High-Throughput Screening (HTS). You need 50 analogues with different substituents on the 2-phenyl ring.

-

Recommended Route:Suzuki Coupling. Use a common intermediate (Ethyl 2-chloropyrimidine-4-carboxylate) and couple with diverse boronic acids.

-

-

Scenario B: Process Scale-Up. You need kilograms of a specific 2-phenylpyrimidine-4-carboxylate.

-

Recommended Route:Carbonylation. Uses cheap aryl chlorides and CO gas; avoids expensive boronic acids.

-

-

Scenario C: Convergent Synthesis. You have a complex benzamidine and want to build the pyrimidine in one step.

-

Recommended Route:Cyclocondensation. Direct reaction with ethyl ethoxymethylene pyruvate.

-

Part 2: Detailed Protocols

Route 1: Regioselective Suzuki-Miyaura Coupling

Best for: Late-stage diversification of the 2-position.

Principle: The 2-position of pyrimidine is activated for nucleophilic attack but can be challenging in cross-couplings due to competition with the 4-position. By using Ethyl 2-chloropyrimidine-4-carboxylate , the 4-position is blocked by the ester, forcing the palladium oxidative addition to occur exclusively at the 2-chloro position.

Reagents:

-

Substrate: Ethyl 2-chloropyrimidine-4-carboxylate (CAS: 1196152-00-7).[1]

-

Coupling Partner: Phenylboronic acid (1.1 equiv).

-

Base: K₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane/Water (4:1).

Protocol:

-

Setup: In a microwave vial or Schlenk flask, dissolve Ethyl 2-chloropyrimidine-4-carboxylate (1.0 mmol, 186 mg) in 1,4-dioxane (4 mL).

-